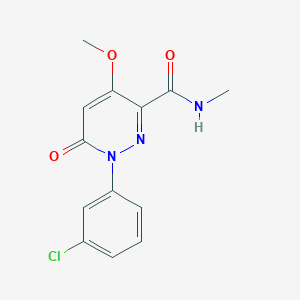
(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate” is a complex organic molecule. It contains functional groups such as an ethyl ester, a cyano group, a nitrophenyl group, and an acrylamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the nitrophenyl and acrylamide groups could potentially allow for interesting electronic and steric interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The acrylamide group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro group and the acrylamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Antioxidant Activity
The compound has been used in the synthesis of some benzoquinoline-based heterocycles, which have shown potent antioxidant activity .
Inhibitor of Mitochondrial Pyruvate Transport
Derivatives of (2E)-2-cyano-3-phenylprop-2-enoate, a similar compound, have been found to act as inhibitors of mitochondrial pyruvate transport . This is significant as pyruvate is a key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .
Crystal Structure Analysis
The compound has been used in the study of crystal structures. It has been synthesized and characterized by single-crystal X-ray diffraction . These structures assemble via weak intermolecular interactions which contribute towards the stability of the crystal packing .
Synthesis of Prop-2-Enoylamides
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, a similar compound, is an important starting material for the synthesis of biologically and pharmacologically important 2-propenoylamides .
Synthesis of Prop-2-Enoates
The compound has also been used in the synthesis of prop-2-enoates .
Thermodynamic Studies
Ethyl-2-cyano-3-(furan-2-yl)propenoate derivatives, similar compounds, have been used in thermodynamic studies. The enthalpic characteristics in the condensed state of these derivatives were experimentally determined .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-2-27-19(24)14-6-8-16(9-7-14)21-18(23)15(12-20)10-13-4-3-5-17(11-13)22(25)26/h3-11H,2H2,1H3,(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNPEYJYMFNMX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)
![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638284.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)



![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)


